molecular formula C40H35N13O10S3 B1666367 (17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide CAS No. 144376-84-1

(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide

Cat. No. B1666367
M. Wt: 954 g/mol
InChI Key: VMEMFKILQLCGSB-IOXNKQMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-10255 is a complex of thiopeptide antibiotics from Streptomyces gardneri.

Scientific Research Applications

Synthesis and Biological Activity

Complex heterocyclic compounds, such as the one described, often play a significant role in the development of novel pharmacological agents. The synthesis of these compounds leads to diverse structures with potential biological activities. For example, a study by Abu‐Hashem et al. (2020) demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, El-Sayed and Fadda (2018) synthesized novel thienodipyrimidine derivatives, which were screened for their cytotoxic activities (El-Sayed & Fadda, 2018).

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis of such compounds are crucial for understanding their properties and potential applications. Kurihara et al. (1980) explored the synthesis of pyrroloquinazoline and pyrrolobenzothiazoline derivatives, contributing to the chemical diversity of heterocyclic compounds (Kurihara, Tani, Maeyama, & Sakamoto, 1980). In another study, Park et al. (2011) investigated the synthesis of half-titanocenes with thiophene-fused ligands, highlighting the application in catalysis (Park, Park, Yun, & Lee, 2011).

Photonic and Electronic Applications

Complex heterocyclic compounds also find applications in photonic and electronic fields. Timberlake and Morrison (1999) studied the photoisomerization in steroids, which can be critical in the development of molecular photonic wires (Timberlake & Morrison, 1999).

Chelating Agents and Macrocycles

These compounds are also used in the synthesis of chelating agents and macrocycles. McMurry et al. (1992) reported the synthesis of bifunctional tetraaza macrocycles, useful in bioconjugation chemistry (McMurry, Brechbiel, Kumar, & Gansow, 1992).

properties

CAS RN

144376-84-1

Product Name

(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide

Molecular Formula

C40H35N13O10S3

Molecular Weight

954 g/mol

IUPAC Name

(17Z)-17-ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide

InChI

InChI=1S/C40H35N13O10S3/c1-6-20-38-44-9-24(63-38)33(58)43-12-27-42-10-25(65-27)34(59)48-17(4)39-45-11-26(66-39)35(60)46-15(2)31(56)47-16(3)37-51-22(13-62-37)29-19(7-8-21(49-29)30(41)55)40-52-23(14-64-40)32(57)53-28(18(5)54)36(61)50-20/h6-11,13-14,17-18,28,54H,2-3,12H2,1,4-5H3,(H2,41,55)(H,43,58)(H,46,60)(H,47,56)(H,48,59)(H,50,61)(H,53,57)/b20-6-

InChI Key

VMEMFKILQLCGSB-IOXNKQMXSA-N

Isomeric SMILES

C/C=C\1/C2=NC=C(O2)C(=O)NCC3=NC=C(S3)C(=O)NC(C4=NC=C(S4)C(=O)NC(=C)C(=O)NC(=C)C5=NC(=CO5)C6=C(C=CC(=N6)C(=O)N)C7=NC(=CS7)C(=O)NC(C(=O)N1)C(C)O)C

SMILES

CC=C1C2=NC=C(O2)C(=O)NCC3=NC=C(S3)C(=O)NC(C4=NC=C(S4)C(=O)NC(=C)C(=O)NC(=C)C5=NC(=CO5)C6=C(C=CC(=N6)C(=O)N)C7=NC(=CS7)C(=O)NC(C(=O)N1)C(C)O)C

Canonical SMILES

CC=C1C2=NC=C(O2)C(=O)NCC3=NC=C(S3)C(=O)NC(C4=NC=C(S4)C(=O)NC(=C)C(=O)NC(=C)C5=NC(=CO5)C6=C(C=CC(=N6)C(=O)N)C7=NC(=CS7)C(=O)NC(C(=O)N1)C(C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 10255
A-10255
A10255

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide
Reactant of Route 2
(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide
Reactant of Route 3
(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide
Reactant of Route 4
(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide
Reactant of Route 5
(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide
Reactant of Route 6
(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide

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